Cas no 2418718-46-2 (5-Iodo-2-methyl-3-(sulfanylmethyl)benzoic acid)
5-Iodo-2-methyl-3-(sulfanylmethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-iodo-2-methyl-3-(sulfanylmethyl)benzoic acid
- 2418718-46-2
- EN300-26627530
- 5-Iodo-2-methyl-3-(sulfanylmethyl)benzoic acid
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- Inchi: 1S/C9H9IO2S/c1-5-6(4-13)2-7(10)3-8(5)9(11)12/h2-3,13H,4H2,1H3,(H,11,12)
- InChI Key: ZOBQYYDSFKNZCO-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)O)C(C)=C(CS)C=1
Computed Properties
- Exact Mass: 307.93680g/mol
- Monoisotopic Mass: 307.93680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.3Ų
5-Iodo-2-methyl-3-(sulfanylmethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26627530-1.0g |
5-iodo-2-methyl-3-(sulfanylmethyl)benzoic acid |
2418718-46-2 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26627530-1g |
5-iodo-2-methyl-3-(sulfanylmethyl)benzoic acid |
2418718-46-2 | 1g |
$0.0 | 2023-09-12 |
5-Iodo-2-methyl-3-(sulfanylmethyl)benzoic acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 5-Iodo-2-methyl-3-(sulfanylmethyl)benzoic acid
Comprehensive Overview of 5-Iodo-2-methyl-3-(sulfanylmethyl)benzoic acid (CAS No. 2418718-46-2)
5-Iodo-2-methyl-3-(sulfanylmethyl)benzoic acid (CAS No. 2418718-46-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, characterized by its iodo and sulfanylmethyl functional groups, serves as a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of small-molecule inhibitors and bioconjugation techniques. Its molecular formula and precise structure make it a valuable tool for medicinal chemistry and material science.
The growing interest in 5-Iodo-2-methyl-3-(sulfanylmethyl)benzoic acid is reflected in its frequent appearance in scientific literature and patent filings. One of the key reasons for its popularity is its role in cross-coupling reactions, which are pivotal in modern organic synthesis. The iodo substituent facilitates palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures. Additionally, the sulfanylmethyl group offers opportunities for thiol-based modifications, making it a candidate for proteomics and biomarker studies.
In the context of current research trends, 5-Iodo-2-methyl-3-(sulfanylmethyl)benzoic acid aligns with the demand for sustainable chemistry and green synthesis. Scientists are investigating eco-friendly protocols to optimize its production, minimizing waste and energy consumption. This focus on sustainability resonates with broader industrial shifts toward environmentally benign practices. Moreover, its potential in targeted drug delivery systems has sparked discussions in nanotechnology circles, where precision and efficiency are paramount.
From a commercial perspective, the compound’s CAS No. 2418718-46-2 is often searched alongside terms like high-purity intermediates and custom synthesis. Suppliers and manufacturers emphasize its analytical purity and batch consistency, catering to the stringent requirements of pharmaceutical-grade materials. The compound’s stability under various conditions also makes it a reliable choice for long-term storage and global shipping, addressing logistical challenges in the chemical supply chain.
Another area of interest is the compound’s potential in bioorthogonal chemistry, a field that has gained traction due to its applications in live-cell imaging and diagnostics. The sulfanylmethyl moiety, in particular, can participate in click chemistry reactions, enabling selective labeling of biomolecules. This capability is crucial for advancing precision medicine and theranostics, where real-time monitoring of biological processes is essential.
In summary, 5-Iodo-2-methyl-3-(sulfanylmethyl)benzoic acid (CAS No. 2418718-46-2) represents a multifaceted compound with broad applicability in cutting-edge research. Its integration into drug development, material science, and biotechnology underscores its importance in contemporary science. As innovation continues to drive demand for specialized chemicals, this compound is poised to remain a focal point in both academic and industrial settings.
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